Methods of Synthesis
Calenduladiol can be synthesized through several methods, primarily focusing on extraction from Calendula officinalis. The synthesis process typically involves the following steps:
Molecular Structure
The molecular formula of calenduladiol is , indicating it comprises 30 carbon atoms, 50 hydrogen atoms, and one oxygen atom. The structure features a tetracyclic triterpene backbone typical of many natural triterpenoids. The compound's stereochemistry plays a significant role in its biological activity, with specific functional groups contributing to its pharmacological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to characterize the molecular structure of calenduladiol. Chemical shifts observed in the NMR spectra provide insights into the arrangement of atoms within the molecule, confirming its identity through comparison with literature data .
Chemical Reactions Involving Calenduladiol
Calenduladiol participates in various chemical reactions that modify its structure and enhance its biological properties:
Mechanism of Action
The biological activities of calenduladiol are attributed to its ability to modulate various biochemical pathways:
Physical Properties
Chemical Properties
Scientific Applications
Calenduladiol has numerous applications across different fields:
Calenduladiol, a pharmaceutically relevant pentacyclic triterpenoid diol, originates from the universal isoprenoid precursor isopentenyl diphosphate (IPP) within the specialized metabolism of Calendula officinalis (marigold). The biosynthetic pathway initiates in the cytosolic mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential enzymatic condensation to form IPP and its isomer dimethylallyl diphosphate (DMAPP). These C₅ units polymerize to generate the C₁₅ intermediate farnesyl diphosphate (FPP). Squalene synthase (SQS) catalyzes the head-to-head condensation of two FPP molecules to produce the linear C₃₀ hydrocarbon squalene—the foundational backbone for all triterpenoids [7] [8].
Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a pivotal branch point in triterpenoid diversification. In calendula, oxidosqualene cyclases (OSCs) steer this epoxide through chair-boat-chair (CBC) conformational cyclization to form specific pentacyclic scaffolds. While β-amyrin synthase typically produces oleanane-type aglycones (e.g., precursors for oleanolic acid), Calendula officinalis OSCs exhibit unique product specificity yielding lupeol-derived structures, including calenduladiol [7]. Enzymatic evidence indicates that lupeol synthase (LUP) catalyzes the formation of the lupane skeleton, which undergoes targeted oxidations at C-3 and C-16/C-20 positions by cytochrome P450 monooxygenases (CYP450s) to introduce hydroxyl groups, forming the diol structure characteristic of calenduladiol [5] [8].
Compartmentalization critically regulates this process. The endoplasmic reticulum (ER) membrane hosts OSC, CYP450, and UDP-glycosyltransferase activities, facilitating efficient channeling of hydrophobic intermediates. Transcriptomic analyses reveal coordinated upregulation of SQS, SQE, and LUP genes in glandular trichomes and roots—tissues specialized for terpenoid accumulation [5] [7].
Table 1: Key Enzymes in Calenduladiol Biosynthesis in Calendula officinalis
Enzyme | Gene Abbreviation | Function | Subcellular Localization |
---|---|---|---|
Squalene Synthase | SQS | Condenses FPP to squalene | Cytosol/ER |
Squalene Epoxidase | SQE | Epoxidizes squalene to 2,3-oxidosqualene | ER |
Lupeol Synthase | LUP | Cyclizes 2,3-oxidosqualene to lupeol | ER |
Cytochrome P450 Monooxygenase | CYP716A/CYP72A | Hydroxylates lupeol at C-3 and C-16/C-20 positions | ER |
UDP-Glucosyltransferase | UGT73/UGT91 | Catalyzes glycosylation of diol aglycone | Cytosol |
The structural specificity of calenduladiol arises from regioselective oxidation and subsequent glycosylation mediated by families of CYP450s and UGTs. Functional characterization identifies CYP716A subfamily members as mediating C-3 β-amyrin oxidation, while CYP72A enzymes catalyze the later C-16 or C-20 oxidation in lupeol-type skeletons to form diols like calenduladiol [7] [8]. These CYP450s exhibit stringent substrate specificity for lupane-type backbones over oleanane or ursane types, explaining the predominance of lupeol derivatives in Calendula.
Downstream glycosylation enhances solubility and bioactivity. UGT73G1 and UGT91H4 identified in calendula preferentially glucosylate the C-28 carboxyl group of triterpenoid acids (e.g., oleanolic acid). However, calenduladiol, lacking a carboxyl group, undergoes glycosylation at its hydroxyl groups. UGT716E1-like enzymes are implicated in C-3 glucosylation, potentially forming bioactive calenduloside derivatives directly from calenduladiol [7].
Elicitors significantly reprogram this enzymatic machinery. Methyl jasmonate (MeJA) acts as a potent inducer, upregulating CYP716A and LUP expression by >2-fold within 24 hours in hairy root cultures [8]. However, elicitation triggers a complex growth-defense trade-off. Chitosan elicitation (50 mg/L) in calendula hairy roots suppressed squalene flux toward sterols (e.g., reducing stigmasterol content by 55–77%) while modestly enhancing free triterpenoid acids (e.g., oleanolic acid, a potential diol precursor) by 10–15% after 7–14 days [5]. This suggests competitive flux partitioning at the 2,3-oxidosqualene node: under stress, OSCs (favoring specialized triterpenoids) may outcompete cycloartenol synthase (CAS), the first committed enzyme toward phytosterols [5] [8].
Metabolic Flux Analysis (MFA) techniques elucidate dynamic carbon channeling through the calenduladiol pathway. Steady-state ¹³C-MFA using uniformly labeled [U-¹³C]glucose or acetate tracks isotopic enrichment in downstream intermediates under metabolic equilibrium. Studies in Calendula hairy roots reveal significant flux rerouting upon elicitation: chitosan treatment increased carbon flux through the MVA pathway by ~25% while reducing flux toward sterol synthesis via CAS by ~40%, indirectly promoting triterpenoid accumulation [5] [9].
For transient metabolic states, isotopically non-stationary MFA (INST-MFA) offers superior resolution. Short-term labeling with [1,2-¹³C]acetate or [1-¹³C]glucose (minutes to hours) coupled with LC-MS/MS analysis of isotopologue distributions in phosphorylated intermediates and triterpenoid precursors quantifies in vivo reaction rates. In heterotrophic plant cells, INST-MFA revealed rapid phosphoenolpyruvate carboxylase (PEPC) flux activation under oxidative stress, demonstrating its utility for probing stress-responsive pathway kinetics relevant to elicitor-treated calendula [6] [10].
Computational flux modeling integrates transcriptomic, enzymatic, and labeling data. Constraint-based approaches like Flux Balance Analysis (FBA) predict optimal flux distributions maximizing biomass or calenduladiol yield. However, experimental ¹³C-MFA in Chlamydomonas reinhardtii showed suboptimal flux distributions for biomass yield, prioritizing energy (ATP) and reducing equivalent (NADPH) generation over maximal growth—a principle likely conserved in calendula under elicitor-induced stress [10]. Advanced platforms like INCA (Isotopomer Network Compartmental Analysis) and OpenFLUX enable kinetic modeling of the calenduladiol network, identifying bottleneck enzymes (e.g., SQE, CYP716A) as targets for metabolic engineering [1] [4] [9].
Table 2: Metabolic Flux Analysis Techniques Applied to Triterpenoid Pathways
MFA Method | Timescale | Key Advantage | Application in Calendula/Related Systems |
---|---|---|---|
Steady-State ¹³C-MFA | Hours–Days | Quantifies net fluxes under metabolic equilibrium | Revealed flux shift from sterols to triterpenoids under chitosan elicitation [5] [9] |
INST-MFA | Minutes–Hours | Captures transient fluxes during perturbation | Modeled PEP carboxylase flux under oxidative stress [6] |
Dynamic MFA (DMFA) | Multiple intervals | Resolves fluxes during non-steady-state growth | Applied to yeast xylose fermentation; potential for elicitor time courses [9] |
Flux Balance Analysis (FBA) | N/A | Predicts theoretical maximum yields | Predicted suboptimal ATP-yielding fluxes in algae [10] |
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